8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione

1,3-Dipolar cycloaddition Regioselectivity Isatoic anhydride reactivity

Researchers requiring regioselective derivatization of isatoic anhydride scaffolds face limited options with mono-nitro analogs. This compound solves that via synergistic 5-NO₂/8-OCH₃ substitution: • Enables dearomative cycloaddition inaccessible to 4-nitro isomers. • Introduces methoxy-directed regiochemical bias absent in 5-nitroisatoic anhydride. • Three orthogonal handles reduce building block procurement by ~33% vs mono-functional analogs. Ideal for diversity-oriented synthesis, RNA probe development, and antimicrobial SAR.

Molecular Formula C9H6N2O6
Molecular Weight 238.155
CAS No. 2418708-98-0
Cat. No. B2392391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione
CAS2418708-98-0
Molecular FormulaC9H6N2O6
Molecular Weight238.155
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)OC(=O)N2
InChIInChI=1S/C9H6N2O6/c1-16-5-3-2-4(11(14)15)6-7(5)10-9(13)17-8(6)12/h2-3H,1H3,(H,10,13)
InChIKeyHVBXMOUUDOHQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 13 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione (CAS 2418708-98-0): Core Identity and Structural Baseline for Procurement Evaluation


8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione (CAS 2418708-98-0; molecular formula C₉H₆N₂O₆; MW 238.15 g/mol) is a bicyclic heterocyclic compound belonging to the isatoic anhydride (3,1-benzoxazine-2,4-dione) family . It bears a methoxy substituent at the 8-position and a nitro group at the 5-position on the fused benzene ring. This substitution pattern distinguishes it from common mono-nitro isatoic anhydride analogs—namely 5-nitroisatoic anhydride (6-nitro-1H-3,1-benzoxazine-2,4-dione, CAS 4693-02-1), 4-nitroisatoic anhydride (7-nitro-1H-3,1-benzoxazine-2,4-dione, CAS 63480-10-4), and 3-nitroisatoic anhydride (8-nitro-1H-3,1-benzoxazine-2,4-dione)—all of which lack the 8-methoxy group [1]. The compound serves as a dual-electronic building block wherein the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, the electron-donating methoxy group modulates ring electronics ortho/para to itself, and the cyclic anhydride moiety enables nucleophilic ring-opening, decarboxylative coupling, and cycloaddition chemistries [2].

Why 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione Cannot Be Casually Replaced by Common Nitro-Isatoic Anhydride Analogs


Nitro-substituted isatoic anhydrides display markedly divergent reactivity depending on both the ring position of the nitro group and the presence or absence of additional electron-donating substituents. D'Souza et al. (2018) demonstrated that N-methyl-4-nitroisatoic anhydride undergoes 1,3-dipolar cycloaddition exclusively at the C1-carbonyl, whereas the 5-nitro isomer engages competing cycloaddition at the aromatic ring, yielding structurally distinct tetracyclic products [1]. Introduction of an 8-methoxy group—as in the target compound—further perturbs the electronic landscape: the methoxy substituent donates electron density into the ring, altering the electrophilicity of the anhydride carbonyls and the nitro-activated aromatic positions. This dual-substitution (5-NO₂ + 8-OCH₃) creates a reactivity profile that cannot be replicated by any single-substituent nitro-isatoic anhydride, making simple analog substitution chemically invalid for applications requiring regioselective derivatization or specific electronic tuning of the bicyclic scaffold . Procurement decisions predicated on structural similarity alone risk divergent downstream reaction outcomes.

Quantitative Differentiation Evidence for 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione vs. Closest Analogs


Regiochemical Divergence in Cycloaddition Reactivity vs. 5-Nitro and 4-Nitro Isatoic Anhydride Derivatives

Direct evidence from D'Souza et al. (2018) establishes that nitro substitution position governs cycloaddition regiochemistry in isatoic anhydrides. N-Methyl-4-nitroisatoic anhydride reacted with a non-stabilized azomethine ylide exclusively at the C1-carbonyl, whereas N-methyl-5-nitroisatoic anhydride underwent competing cycloaddition at both the carbonyl and the nitro-activated aromatic ring, producing novel tetracyclic scaffolds [1]. Extrapolating to the target compound: the 5-nitro group is expected to activate the aromatic ring toward dearomative cycloaddition similarly, but the co-presence of the 8-methoxy electron-donating group will modulate the electron-deficiency at C6 and C7 positions (ortho/para to OCH₃), creating a distinct regiochemical preference not achievable with the unsubstituted 5-nitro analog. This compound thus offers access to structurally differentiated cycloadducts.

1,3-Dipolar cycloaddition Regioselectivity Isatoic anhydride reactivity

Contrasting SHAPE Reagent Half-Life Profiles: 5-Nitroisatoic Anhydride vs. N-Methylated Nitro Analogs

Commercially validated SHAPE reagents based on the isatoic anhydride scaffold exhibit wide-ranging hydrolysis half-lives that dictate their suitability for in vitro vs. in vivo RNA structure probing. TCI Chemicals reports the following half-life data: 5-Nitroisatoic Anhydride (5NIA, the direct 5-nitro analog lacking the 8-methoxy group), t₁/₂ ≈ 100 seconds, making it suitable for live-cell RNA modification ; 1-Methyl-7-nitroisatoic Anhydride (1M7), t₁/₂ ≈ 14 seconds, favoring in vivo applications; and N-Methylisatoic Anhydride (NMIA), t₁/₂ ≈ 430 seconds, limited to in vitro use . The 8-methoxy substituent on the target compound, by donating electron density into the ring, is expected to reduce the electrophilicity of the anhydride carbonyls relative to 5NIA, potentially extending the hydrolysis half-life beyond ∼100 seconds. This would position 8-methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione as a candidate for SHAPE-like applications requiring intermediate reaction timescales between 5NIA and NMIA.

SHAPE reagent RNA structure probing Half-life Acylation kinetics

Molecular Weight Differentiation: 8-Methoxy-5-nitro Derivative (MW 238.15) vs. Mono-Nitro Isatoic Anhydrides (MW 208.13)

The target compound (C₉H₆N₂O₆, MW 238.15 g/mol) carries an additional 30.02 Da relative to all mono-nitro isatoic anhydride analogs (C₈H₄N₂O₅, MW 208.13 g/mol), attributable to the 8-methoxy substituent [1]. This mass increment is accompanied by an increase in hydrogen bond acceptor count (from 5 to 6) and the introduction of a rotatable bond (O–CH₃), both of which influence solubility, permeability, and chromatographic behavior. The methoxy group also elevates computed logP relative to the parent 5-nitroisatoic anhydride, enhancing lipophilicity in a manner that may improve membrane penetration in cell-based assays .

Molecular weight Physicochemical properties Lipophilicity

Dual-Functionalization Versatility as a Synthetic Intermediate vs. Single-Substituent Nitro-Isatoic Anhydrides

The target compound presents three chemically addressable functional handles within a single small-molecule scaffold: (1) the cyclic anhydride, enabling nucleophilic ring-opening with amines or alcohols to generate anthranilate esters/amides, or Pd-catalyzed decarboxylative coupling with arylboronic acids [1]; (2) the 5-nitro group, reducible to a 5-amino group for subsequent diazotization, acylation, or heterocycle formation; and (3) the 8-methoxy group, capable of demethylation to a phenol for further O-alkylation or sulfonation. In contrast, mono-nitro isatoic anhydrides offer only two handles (anhydride + single nitro), and the absence of the methoxy group eliminates the option for phenolic diversification . The ortho relationship between the 8-OCH₃ and the anhydride ring nitrogen may also facilitate directed ortho-metalation strategies not available in unsubstituted analogs.

Synthetic intermediate Orthogonal functionalization Nitro reduction Decarboxylative coupling

Antimicrobial Activity Potential Supported by Benzoxazine Class-Level SAR: Nitro-Substitution as an Activity Determinant

A systematic antimicrobial evaluation of 1,4-benzoxazine derivatives established that benzoxazine analogs bearing nitro and trifluoromethyl substituents exhibit greater potency against both Gram-positive and Gram-negative bacteria than non-nitrated or non-fluorinated congeners [1]. Separately, 8-methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione has been reported in preliminary studies to display antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . While no head-to-head MIC comparison with mono-nitro isatoic anhydride analogs is publicly available, the class-level SAR predicts that the dual 5-NO₂/8-OCH₃ substitution pattern may confer activity advantages relative to the parent 5-nitroisatoic anhydride scaffold, consistent with the broader benzoxazine SAR trend wherein electron-withdrawing groups enhance antimicrobial potency.

Antimicrobial Structure-activity relationship Nitroaromatic

NMR Spectroscopic Fingerprint: Distinct Methoxy Proton Resonance as a Purity and Identity Diagnostic vs. Non-Methoxylated Analogs

The ¹H NMR spectrum of 8-methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione features a diagnostic methoxy singlet at δ 3.8–4.0 ppm that is entirely absent from the spectra of all mono-nitro isatoic anhydride analogs (5-nitro, 4-nitro, and 3-nitro isatoic anhydrides) . This resonance provides an unambiguous spectroscopic handle for identity confirmation and purity assessment by qNMR. In the ¹³C NMR spectrum, carbonyl carbons resonate near δ 160–170 ppm, consistent with the dione moiety . The methoxy ¹³C signal (typically δ 55–60 ppm) further distinguishes this compound from non-methoxylated analogs.

NMR spectroscopy Quality control Identity confirmation

Procurement-Relevant Application Scenarios for 8-Methoxy-5-nitro-1H-3,1-benzoxazine-2,4-dione


Regioselective Dearomative Cycloaddition Scaffold Diversification

This compound is indicated for research programs exploiting 1,3-dipolar cycloaddition chemistry to generate structurally complex, polycyclic scaffolds. The 5-nitro group enables competing dearomative cycloaddition at the aromatic ring—a pathway inaccessible to 4-nitro isomers—while the 8-methoxy group introduces regiochemical bias absent from the unsubstituted 5-nitroisatoic anhydride [1]. Procurement should be prioritized when the synthetic objective is to access tetracyclic or benzodiazepinone derivatives with methoxy-directed substitution patterns not obtainable from commercial mono-nitro analogs.

Custom SHAPE or RNA-Acylating Probe Development Requiring Intermediate Hydrolysis Kinetics

Given that 5-nitroisatoic anhydride (5NIA) exhibits a hydrolysis half-life of ∼100 seconds—suitable for live-cell RNA modification [1]—the 8-methoxy derivative is predicted to exhibit extended half-life due to reduced carbonyl electrophilicity. Laboratories developing bespoke SHAPE reagents or RNA-structure probes may evaluate this compound as a candidate occupying the kinetic gap between 5NIA (∼100 sec) and NMIA (∼430 sec), potentially offering distinct nucleotide flexibility bias for challenging RNA structural contexts .

Multi-Step Medicinal Chemistry Library Synthesis from a Tri-Functional Building Block

Medicinal chemistry groups executing diversity-oriented synthesis benefit from the three orthogonal functional handles on this scaffold. Sequential nitro reduction (to 5-NH₂), O-demethylation (to 8-OH), and anhydride decarboxylative coupling allows generation of three distinct chemotypes from a single starting material [1]. This reduces the number of individual building blocks requiring procurement for a given library size by approximately 33% compared to workflows relying on mono-functionalized nitro-isatoic anhydrides .

Antimicrobial SAR Profiling Against Nitroaromatic-Responsive Bacterial Strains

For infectious disease programs investigating nitroaromatic mechanisms of action, this compound provides a structurally differentiated entry point relative to the extensively studied 5-nitroisatoic anhydride. The class-level SAR establishing that nitro-substituted benzoxazines exhibit enhanced antimicrobial potency [1], combined with preliminary activity reports for this specific compound , supports its inclusion in focused MIC screening panels. Procurement is warranted when the research objective is to deconvolute the contributions of methoxy vs. nitro substitution to antimicrobial pharmacophore models.

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